2-(4H-1,2,4-triazol-4-yl)phenol
Overview
Description
“2-(4H-1,2,4-triazol-4-yl)phenol” is an organic compound with the empirical formula C8H7N3O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOc1ccccc1-n2cnnc2
. The InChI key for this compound is HSPIZLVRFRBKNF-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 161.16 . The compound’s storage temperature is room temperature .Scientific Research Applications
Antimicrobial Applications
A novel series of derivatives synthesized from "2-(4H-1,2,4-triazol-4-yl)phenol" were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Some compounds demonstrated significant antimicrobial properties, indicating the potential of these derivatives as antibacterial agents (Shaikh et al., 2014).
Catalytic Oxidation and Transfer Hydrogenation
Half-sandwich Ruthenium(II) complexes of "1,2,3-triazole" based ligands were explored for catalytic oxidation of alcohols and transfer hydrogenation of ketones. These studies showed the impact of donor site coordination on the efficiency of catalytic processes, highlighting the role of triazole derivatives in enhancing catalytic activities (Saleem et al., 2013).
Photophysical Characteristics
The synthesis and photophysical characteristics of excited state intra-molecular proton transfer (ESIPT) inspired fluorescent derivatives of benzimidazole, benzoxazole, and benzothiazole, starting from derivatives of "this compound," were investigated. These compounds showed dual emission characteristics and were thermally stable up to 200°C, making them interesting for fluorescence-based applications (Padalkar et al., 2011).
Electrochemical Luminescence
Coordination polymers based on Schiff base "1,2,4-triazole" derivatives exhibited highly intense electrochemical luminescence (ECL) in DMF solution. These findings open avenues for developing new materials for ECL applications, demonstrating the potential of "this compound" derivatives in the field of electrochemiluminescence (Zhang et al., 2017).
Fungicidal Activity
Derivatives containing "1,2,4-triazole" moiety were synthesized and evaluated for their fungicidal activity against several phytopathogens. Some compounds displayed moderate to high fungicidal activities, suggesting their potential use in developing new fungicides (Bai et al., 2020).
Mechanism of Action
Target of Action
It’s known that triazole compounds often interact with various biological targets due to their versatile nature .
Mode of Action
It’s known that the reaction of similar triazole compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
Coordination polymers based on similar triazole compounds have been synthesized, indicating potential interactions with metal ions and involvement in various biochemical processes .
Pharmacokinetics
Its physical properties such as melting point (214-216ºc), boiling point (3494ºC at 760 mmHg), and molecular weight (16116100) can provide some insights into its potential bioavailability .
Result of Action
Coordination polymers based on similar triazole compounds have shown high sensitivity in the recognition of antibiotics and pesticides, and demonstrated anti-tumor activity against tested glioma cells .
Action Environment
Similar triazole compounds have shown enhanced chemiluminescence intensity with the effect of prolonging and stabilizing light emission, indicating potential environmental influences .
Properties
IUPAC Name |
2-(1,2,4-triazol-4-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-4-2-1-3-7(8)11-5-9-10-6-11/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPIZLVRFRBKNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649926 | |
Record name | 2-(4H-1,2,4-Triazol-4-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889129-51-5 | |
Record name | 2-(4H-1,2,4-Triazol-4-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.